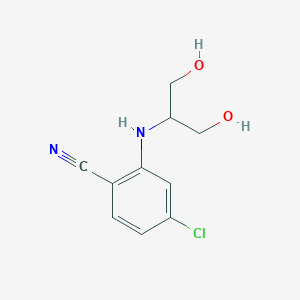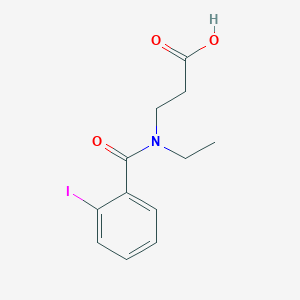
n-Cyclopropyl-2-(n-methylmethylsulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Cyclopropyl-2-(n-methylmethylsulfonamido)acetamide is a chemical compound with the molecular formula C7H14N2O3S and a molecular weight of 206.26 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group, a sulfonamide group, and an acetamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-2-(n-methylmethylsulfonamido)acetamide typically involves the reaction of cyclopropylamine with methylsulfonyl chloride to form the intermediate n-methylmethylsulfonamide. This intermediate is then reacted with chloroacetic acid to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-2-(n-methylmethylsulfonamido)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
n-Cyclopropyl-2-(n-methylmethylsulfonamido)acetamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of n-Cyclopropyl-2-(n-methylmethylsulfonamido)acetamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
n-Cyclopropyl-4-methylbenzenesulfonamide: Similar structure but with a benzene ring instead of an acetamide group.
n-Cyclopropyl-2-(n-methyl-4-ethoxybenzenesulfonamido)acetamide: Similar structure with an additional ethoxy group.
Uniqueness
n-Cyclopropyl-2-(n-methylmethylsulfonamido)acetamide is unique due to its combination of a cyclopropyl group, a sulfonamide group, and an acetamide group. This unique structure imparts specific chemical properties, making it valuable in various research applications.
Properties
Molecular Formula |
C7H14N2O3S |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
N-cyclopropyl-2-[methyl(methylsulfonyl)amino]acetamide |
InChI |
InChI=1S/C7H14N2O3S/c1-9(13(2,11)12)5-7(10)8-6-3-4-6/h6H,3-5H2,1-2H3,(H,8,10) |
InChI Key |
LYFRWGABVZHJLM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)NC1CC1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)-2-(methylsulfanyl)acetamide](/img/structure/B14899010.png)



